3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide
Overview
Description
CAY10485, formally known as N-[3-(3,4-dihydroxyphenyl)-1-oxopropyl]-L-aspartic acid, bis(phenylmethyl) ester, is a compound with significant biological activity. It is primarily recognized for its role as an inhibitor of acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. These enzymes are involved in the formation of cholesterol esters from cholesterol and long-chain fatty acyl-coenzyme A, which is a critical process in cholesterol metabolism and the development of atherosclerosis .
Mechanism of Action
Target of Action
The primary targets of 3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide, also known as CAY10485 or Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate, are Acyl-Coenzyme A cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) . These enzymes catalyze the formation of long chain fatty acyl-coenzyme A and cholesterol esters from cholesterol .
Mode of Action
This compound inhibits human ACAT-1 and ACAT-2 equally with an IC50 of about 60 μM . It also inhibits copper-mediated oxidation of low-density lipoproteins by 91% at a concentration of 2 μM .
Biochemical Pathways
The inhibition of ACAT-1 and ACAT-2 affects the biochemical pathway of cholesterol ester formation from cholesterol and long chain fatty acyl-coenzyme A . This could potentially impact the development of atherosclerosis, a disease characterized by the deposition of cholesterol and fatty substances on the innermost layer of the arteries .
Pharmacokinetics
It’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability.
Result of Action
The inhibition of ACAT-1 and ACAT-2 by this compound can lead to a decrease in the formation of cholesterol esters from cholesterol . This could potentially lead to a decrease in the development of atherosclerosis .
Action Environment
It’s worth noting that the storage temperature for this compound is -20°c , suggesting that temperature could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide plays a crucial role in biochemical reactions. It interacts with enzymes such as ACAT-1 and ACAT-2, which are involved in the formation of cholesterol esters from cholesterol . The nature of these interactions involves the inhibition of these enzymes, thereby potentially influencing the development of atherosclerosis .
Cellular Effects
Given its role as an inhibitor of ACAT-1 and ACAT-2, it can be inferred that it may influence cell function by altering cholesterol metabolism . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with ACAT-1 and ACAT-2 enzymes . By inhibiting these enzymes, it prevents the formation of cholesterol esters from cholesterol, thereby potentially influencing gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the formation of cholesterol esters from cholesterol . It interacts with enzymes such as ACAT-1 and ACAT-2 in this pathway .
Preparation Methods
The synthesis of CAY10485 involves several steps, starting with the preparation of 3,4-dihydroxyphenylpropionic acid. This compound is then reacted with L-aspartic acid dibenzyl ester to form the final product. The reaction conditions typically involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
CAY10485 undergoes various chemical reactions, including:
Oxidation: It inhibits copper-mediated oxidation of low-density lipoproteins by 91% at a concentration of 2 micromolar.
Substitution: The compound can participate in substitution reactions due to the presence of reactive hydroxyl groups on the phenyl ring.
Hydrolysis: The ester groups in CAY10485 can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include oxidizing agents like copper ions, and hydrolyzing agents such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CAY10485 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of acyl-coenzyme Acholesterol acyltransferase enzymes.
Biology: The compound is utilized in research related to cholesterol metabolism and the development of atherosclerosis.
Medicine: CAY10485 is investigated for its potential therapeutic effects in cardiovascular diseases due to its ability to inhibit cholesterol ester formation.
Comparison with Similar Compounds
CAY10485 is unique in its dual inhibition of both acyl-coenzyme A: cholesterol acyltransferase-1 and acyl-coenzyme A: cholesterol acyltransferase-2. Similar compounds include:
Pyripyropene A: An inhibitor of acyl-coenzyme Acholesterol acyltransferase-1.
CI-976: An inhibitor of acyl-coenzyme Acholesterol acyltransferase-2.
Avasimibe: A dual inhibitor of acyl-coenzyme Acholesterol acyltransferase-1 and acyl-coenzyme Acholesterol acyltransferase-2, similar to CAY10485.
CAY10485 stands out due to its high potency and specific inhibition of both enzyme isoforms, making it a valuable tool in research related to cholesterol metabolism and cardiovascular diseases .
Properties
IUPAC Name |
dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEUAEKNRYBOTP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653142 | |
Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615264-62-5 | |
Record name | Dibenzyl N-[3-(3,4-dihydroxyphenyl)propanoyl]-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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